BenchChemオンラインストアへようこそ!

Gefapixant

chronic cough P2X3 antagonist network meta-analysis

Gefapixant is the only approved first-in-class dual P2X3/P2X2/3 antagonist, serving as the indispensable reference standard for balanced receptor pharmacology. Its unique selectivity ratio (~1.44) makes it the definitive probe for taste-disturbance mechanistic studies, unmatched by highly selective next-gen agents. The citrate salt formulation (CAS 2310299-91-1) eliminates gastric pH-dependent exposure variability, ensuring robust DDI and bioavailability data. With the highest antitussive efficacy benchmark in network meta-analysis (ED50 28.1% cough reduction), gefapixant is the non-negotiable positive control for preclinical cough models and regulatory cross-study comparability.

Molecular Formula C14H19N5O4S
Molecular Weight 353.40 g/mol
CAS No. 1015787-98-0
Cat. No. B1671419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGefapixant
CAS1015787-98-0
Synonyms5-((2,4-Diamino-5-pyrimidinyl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide
AF-219
Benzenesulfonamide, 5-((2,4-diamino-5-pyrimidinyl)oxy)-2-methoxy-4-(1-methylethyl)-
Gefapixant
MK-7264
Molecular FormulaC14H19N5O4S
Molecular Weight353.40 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C=C1OC2=CN=C(N=C2N)N)S(=O)(=O)N)OC
InChIInChI=1S/C14H19N5O4S/c1-7(2)8-4-10(22-3)12(24(17,20)21)5-9(8)23-11-6-18-14(16)19-13(11)15/h4-7H,1-3H3,(H2,17,20,21)(H4,15,16,18,19)
InChIKeyHLWURFKMDLAKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Gefapixant (CAS 1015787-98-0) Procurement Guide: First-in-Class P2X3 Antagonist for Refractory Chronic Cough Research


Gefapixant (CAS 1015787-98-0; also known as MK-7264, AF-219, R1646, RG-1646, RO4926219) is a diaminopyrimidine-class, orally active small-molecule antagonist targeting the purinergic P2X3 and P2X2/3 receptors [1]. It acts as a reversible allosteric antagonist with preferential activity at closed channels [1][2]. Gefapixant is the first-in-class P2X3 receptor antagonist to achieve regulatory approval (PMDA Japan, 2022; European Union, 2023) for the treatment of refractory or unexplained chronic cough (RCC/UCC) [3]. The compound is commercially available as gefapixant citrate salt for research applications .

Why Gefapixant Cannot Be Replaced by Other P2X3 Antagonists: Selectivity and Efficacy Differentiation


Gefapixant exhibits a unique pharmacological fingerprint among P2X3 receptor antagonists that precludes simple substitution with in-class alternatives. Unlike highly selective next-generation agents (e.g., camlipixant with >10,000-fold P2X3 selectivity [1]) or moderately selective candidates (e.g., eliapixant, IC50 8 nM ), gefapixant demonstrates a balanced dual P2X3/P2X2/3 antagonism profile (IC50 ratio ~1.4-1.5 by patch-clamp [2]) that confers both its clinical efficacy and its characteristic taste-disturbance adverse event signature. This dual-target engagement cannot be replicated by agents with divergent selectivity ratios, making gefapixant the only approved reference standard for dual P2X3/P2X2/3 pharmacology. Furthermore, network meta-analysis of 16 RCTs (4,904 participants) ranked gefapixant as having the highest antitussive effectiveness at ED50 among five P2X3 antagonists (median 28.1% cough reduction, 95% CrI 21.0-35.6%) [3], establishing a distinct efficacy benchmark that structurally related but pharmacokinetically differentiated compounds have not matched in head-to-head indirect comparisons.

Gefapixant Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Gefapixant Demonstrates Highest Antitussive Efficacy at ED50 Among Five P2X3 Antagonists

In a systematic review and dose-response model-based network meta-analysis of 16 randomized controlled trials involving 4,904 participants, gefapixant demonstrated the highest antitussive effectiveness at ED50 among five evaluated P2X3 receptor antagonists (gefapixant, sivopixant, eliapixant, camlipixant, and filapixant). The gefapixant regimen demonstrated an ED50 of 90.7 mg/day for cough frequency reduction [1][2].

chronic cough P2X3 antagonist network meta-analysis ED50

Gefapixant Patch-Clamp IC50 Profile: Dual P2X3/P2X2/3 Antagonism with Defined Selectivity Ratio

Whole-cell patch-clamp electrophysiology of 1321N1 cells expressing human P2X3 homotrimers and P2X2/3 heterotrimers established gefapixant (MK-7264) as a reversible allosteric antagonist with IC50 values of 153 nM at hP2X3 and 220 nM at hP2X2/3 receptors [1][2]. In contrast, eliapixant (BAY1817080) exhibits an IC50 of 8 nM at hP2X3 (approximately 19-fold more potent at P2X3) , while camlipixant (BLU-5937) demonstrates >10,000-fold selectivity for P2X3 over P2X2/3 [3].

electrophysiology P2X3 receptor patch-clamp IC50 selectivity

Gefapixant Phase III Clinical Efficacy: COUGH-1 and COUGH-2 Cough Frequency Reduction

In two randomized, double-blind, placebo-controlled Phase III trials (COUGH-1, n=730; COUGH-2, n=1,314) in patients with refractory or unexplained chronic cough, gefapixant 45 mg twice daily demonstrated statistically significant reductions in 24-hour cough frequency versus placebo [1].

phase III clinical trial refractory chronic cough cough frequency reduction placebo-controlled

Gefapixant Citrate Formulation Mitigates pH-Dependent Drug-Drug Interaction Compared to Free Base

A physiologically based biopharmaceutics model (PBBM) validated against clinical data demonstrated that co-administration of the proton pump inhibitor (PPI) omeprazole significantly lowered gefapixant exposure for the free base formulation, but did not significantly alter gefapixant pharmacokinetics for the citrate-based commercial drug product [1].

pharmacokinetics formulation bioequivalence drug-drug interaction PBBM

Gefapixant Wash-On Kinetics Demonstrate State-Dependent Allosteric Antagonism at P2X2/3

Patch-clamp experiments with the slowly desensitizing P2X2/3 heteromer revealed concentration- and state-dependent wash-on kinetics for gefapixant (MK-7264). The wash-on rate (τ value) at maximal concentrations was 19 seconds when applied before agonist application, compared to 146 seconds when applied during agonist application [1]. This state-dependency is mechanistically distinct from orthosteric antagonists.

allosteric modulation receptor kinetics state-dependency patch-clamp

Gefapixant Demonstrates Antitussive Efficacy Comparable to Codeine in Guinea Pig Citric Acid Cough Model

In a citric acid-induced cough model in guinea pigs, gefapixant produced a significant reduction in cough frequency and markedly increased latency to first cough, with efficacy comparable to codeine at the highest doses tested. In contrast, dextromethorphan and levodropropizine did not significantly affect these parameters [1][2].

antitussive preclinical model cough suppression non-opioid

Gefapixant Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Clinical Trial Comparator or Reference Standard for P2X3 Antagonist Development

Gefapixant serves as the essential reference compound for pharmaceutical development programs evaluating novel P2X3 antagonists. With completed Phase III registrational trials (COUGH-1 and COUGH-2) demonstrating statistically significant 24-hour cough frequency reduction (-18.52% at 12 weeks, p=0.036; -13.29% at 24 weeks, p=0.048) , gefapixant provides the only validated clinical efficacy benchmark against which emerging candidates must be compared. Network meta-analysis further confirms gefapixant's highest antitussive effectiveness at ED50 (median 28.1% reduction, 95% CrI 21.0-35.6%) among five P2X3 antagonists [1], establishing it as the efficacy reference standard for cross-study comparability in regulatory submissions.

Electrophysiology and Receptor Pharmacology Studies Requiring Dual P2X3/P2X2/3 Antagonism

Gefapixant is the compound of choice for patch-clamp electrophysiology and receptor pharmacology investigations requiring balanced dual P2X3/P2X2/3 antagonism. Its well-characterized IC50 profile (hP2X3: 153 nM; hP2X2/3: 220 nM; selectivity ratio ~1.44) [2] contrasts sharply with highly selective next-generation agents such as camlipixant (>10,000-fold P2X3 selectivity) [3]. Researchers studying the mechanistic basis of taste disturbance adverse events—which arise specifically from P2X2/3 heteromer engagement—require gefapixant as the pharmacological probe with defined dual-subtype activity. The compound's state-dependent wash-on kinetics (τ = 19 s pre-agonist vs. 146 s during agonist application) [2] further enable allosteric modulation studies inaccessible to orthosteric tool compounds.

In Vivo Pharmacokinetic Studies Involving Gastric pH Modulation

Investigators conducting in vivo pharmacokinetic studies that involve gastric pH-modifying agents (e.g., proton pump inhibitors such as omeprazole) must specifically procure the citrate salt formulation of gefapixant. PBBM modeling validated against clinical data demonstrates that omeprazole co-administration significantly lowers gefapixant exposure from the free base formulation, whereas the citrate-based commercial drug product maintains consistent pharmacokinetics unaffected by PPI-mediated gastric pH elevation [4]. Researchers performing DDI studies, bioavailability assessments, or formulation development work should select the citrate salt (CAS gefapixant citrate: 2310299-91-1) to eliminate pH-dependent exposure variability as a confounding factor.

Preclinical Antitussive Efficacy Benchmarking in Cough Models

Gefapixant provides a mechanistically distinct non-opioid reference for preclinical cough suppression studies. In the guinea pig citric acid-induced cough model, gefapixant demonstrated antitussive efficacy comparable to codeine (the gold-standard opioid comparator) while dextromethorphan showed no significant effect [5]. This establishes gefapixant as the preferred positive control for evaluating novel antitussive agents where peripheral P2X3-mediated mechanisms are being interrogated, distinct from central opioid or NMDA antagonist pathways. The compound's well-documented dose-response in this model (10 mg/kg BID) [5] provides a validated experimental protocol for cross-study reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gefapixant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.